Furan-2,5-dione;prop-1-ene

Polymer compatibilization Mechanical properties Grafted polyolefins

Furan-2,5-dione;prop-1-ene (CAS 25722-45-6), commonly known as polypropylene-graft-maleic anhydride (PP-g-MAH) or maleic anhydride-propylene copolymer, is a thermoplastic functionalized polyolefin produced by grafting maleic anhydride onto a polypropylene backbone. The resulting copolymer combines the non-polar, semi-crystalline character of polypropylene with the polar reactivity of anhydride groups, yielding a material with a melting point of approximately 152 °C, a density of 0.95 g/mL at 25 °C, and a typical maleic anhydride content of 8–10 wt.%.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 25722-45-6
Cat. No. B1584680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2,5-dione;prop-1-ene
CAS25722-45-6
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC=C.C1=CC(=O)OC1=O
InChIInChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3
InChIKeyDBVUAFDZHKSZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2,5-dione;prop-1-ene (CAS 25722-45-6): A Maleic Anhydride-Grafted Polypropylene for Industrial Compatibilization and Adhesion


Furan-2,5-dione;prop-1-ene (CAS 25722-45-6), commonly known as polypropylene-graft-maleic anhydride (PP-g-MAH) or maleic anhydride-propylene copolymer, is a thermoplastic functionalized polyolefin produced by grafting maleic anhydride onto a polypropylene backbone . The resulting copolymer combines the non-polar, semi-crystalline character of polypropylene with the polar reactivity of anhydride groups, yielding a material with a melting point of approximately 152 °C, a density of 0.95 g/mL at 25 °C, and a typical maleic anhydride content of 8–10 wt.% . PP-g-MAH is widely employed as a compatibilizer, coupling agent, and adhesion promoter in polymer blends, filled composites, and multilayer packaging [1].

Why PP-g-MAH (CAS 25722-45-6) Cannot Be Generically Substituted: Mechanistic Divergence Across Maleic Anhydride-Grafted Polyolefins


Maleic anhydride-grafted polyolefins are not interchangeable despite sharing the same functional monomer. The underlying polyolefin backbone—polypropylene (PP) versus polyethylene (PE)—dictates profoundly different outcomes during grafting due to competing chain scission and crosslinking reactions [1]. PP undergoes extensive β-scission, leading to a dramatic reduction in molecular weight, a melt index increase from approximately 1.8 to 64.3 g/10 min, and a loss of ductility (elongation at break collapsing from ~1061% to ~20%) [2]. In contrast, HDPE-g-MAH retains substantial elongation (~1856% vs. ~2839% for neat HDPE), and LLDPE-g-MAH shows almost no mechanical property degradation [2]. These performance cliffs mean that substituting PP-g-MAH with a PE-based analog in a PP-matrix composite will yield a mechanically brittle interface that fails to transfer stress, while substituting a PE-matrix system with PP-g-MAH may introduce excessive melt fluidity and poor morphological stability. Selection must be driven by quantified backbone-specific property retention data, not merely by maleic anhydride content or grafting degree [2].

Quantified Differentiation Evidence for PP-g-MAH (CAS 25722-45-6) Against Closest Analogs


Mechanical Property Degradation: PP-g-MAH vs. HDPE-g-MAH and LLDPE-g-MAH Under Comparable Grafting Conditions

Under equivalent maleic anhydride grafting degrees, PP-g-MAH suffers catastrophic ductility loss, whereas PE-based analogs largely retain their mechanical integrity [1]. The elongation at break for PP-g-MAH drops from 1061% to 20.2%—a 98% reduction—while HDPE-g-MAH decreases from 2839% to 1856% (a 35% reduction), and LLDPE-g-MAH shows no statistically significant change [1]. Tensile strength falls from 25.6 MPa to 16.6 MPa for PP-g-MAH (35% drop), compared with a modest decline from 27.6 MPa to 25.3 MPa for HDPE-g-MAH (8% drop) [1]. This differential degradation arises from PP-specific β-scission chain cleavage during radical grafting, which is substantially absent in PE backbones [1].

Polymer compatibilization Mechanical properties Grafted polyolefins

Melt Flow Index Shift: PP-g-MAH vs. PE/PP Co-Grafted Blend—A 35-Fold Increase in Fluidity

The melt index (MFI) of PP-g-MAH increases dramatically due to chain scission, from 1.8 g/10 min for neat PP to 64.3 g/10 min for the grafted product—a ~35-fold increase [1]. This contrasts sharply with MAH-grafted HDPE/PP (50/50) blend, where the MFI shift is marginal (13.8 vs. 12.3 g/10 min), because the PE component suppresses PP chain scission [1]. For procurement, this means PP-g-MAH cannot be processed under the same conditions as neat PP or PE-g-MAH without risking thermal runaway, excessive melt flow, and dimensional instability in extruded or injection-molded parts.

Rheology Melt processing Polymer degradation

Lamellar Structure Disruption: PP-g-MAH Long Period Reduction vs. HDPE-g-MAH and LLDPE-g-MAH

SAXS analysis reveals that MAH grafting disrupts the lamellar packing order most severely in PP: the long period decreases from 15.1 nm to 11.5 nm (a 24% reduction), compared to HDPE-g-MAH (25.8 nm to 24.4 nm, ~5% reduction) and LLDPE-g-MAH (17.7 nm to 16.8 nm, ~5% reduction) [1]. The more pronounced structural disorder in PP-g-MAH correlates directly with its reduced crystallinity and brittleness. This morphological evidence explains why PP-g-MAH cannot substitute PE-g-MAH in applications requiring semi-crystalline structural integrity, such as load-bearing composite interphases.

Crystallization SAXS Lamellar packing Polyolefin morphology

Adhesion Performance Differentiation: Co-Monomer-Assisted PP-g-MAH vs. Standard PP-g-MAH Formulations

Within the PP-g-MAH product class itself, co-monomer selection during grafting drives significant adhesion performance differences. PP-g-MAH produced with triallyl isocyanurate (TAIC) as a co-monomer achieves a T-peel strength of 28.6 N/15 mm and a heat-seal strength of 70.4 N/15 mm on aluminum foil [1]. This represents a 142.4% increase in peel strength compared to styrene-assisted PP-g-MAH (PP-g-MAH/St) and a 33.6% increase over diallyl phthalate-assisted PP-g-MAH (PP-g-MAH/DAP) [1]. The TAIC variant also achieves the highest MAH grafting degree of 2.3 wt% and exhibits superior thermal stability, directly attributable to reduced PP chain scission via crosslinking [1].

Adhesion Aluminum lamination Co-monomer grafting Peel strength

Crystallinity Retention: PP-g-MAH Shows the Greatest Crystallinity Loss Among MAH-Grafted Polyolefins

Differential scanning calorimetry (DSC) demonstrates that MAH grafting appreciably reduces the crystallization ability of PP-g-MAH more than it does for HDPE-g-MAH or LLDPE-g-MAH [1]. The grafted PP exhibits double melting peaks and a lowered average melting point relative to neat PP, whereas the thermograms of LLDPE-g-MAH nearly completely overlap those of neat LLDPE, indicating minimal disruption [1]. For HDPE, the grafting reduces crystallinity only slightly (from 64.9% to 62.7%) [1]. These thermal profile differences confirm that PP-g-MAH undergoes a substantial crystalline-disorder transition that is not observed in PE-based grafts, limiting its use in high-crystallinity-requirement applications.

DSC analysis Crystallinity Thermal properties Polymer morphology

Evidence-Backed Application Scenarios for PP-g-MAH (CAS 25722-45-6) Driven by Quantified Performance Differentiation


PP-Matrix Composite Compatibilization Where Complete Ductility Loss Is Tolerable

PP-g-MAH is effective as a compatibilizer in glass-fiber-reinforced PP or natural-fiber/PP composites where the continuous PP matrix supplies the bulk ductility and the interphase primarily requires polar coupling. The material's ~98% reduction in elongation at break (to ~20%) and lowered tensile strength (~16.6 MPa) are acceptable because the grafted layer at the fiber-matrix interface is thin relative to the bulk PP domain [1]. However, users must verify that the composite's overall elongation target can be met and that processing accounts for the ~35-fold MFI increase [1].

Aluminum/Polymer Laminate Adhesive Layers Requiring Maximum Peel Strength

For multilayer packaging films requiring metallization adhesion, PP-g-MAH produced with triallyl isocyanurate (TAIC) co-monomer delivers a T-peel strength of 28.6 N/15 mm on aluminum foil—a 142% improvement over styrene-assisted variants [2]. Procurement specifications should explicitly request a grafting degree of approximately 2.3 wt% MAH with TAIC co-monomer to achieve this performance tier, as standard PP-g-MAH grades may yield significantly lower adhesion [2].

PP/PA Blend Compatibilization Leveraging High Melt Fluidity

In PP/polyamide (PA) blends, PP-g-MAH functions as a reactive compatibilizer, with the maleic anhydride groups reacting with PA amine end-groups to form graft copolymers at the interface. The elevated MFI of PP-g-MAH (~64.3 g/10 min) can facilitate rapid interfacial migration and reaction kinetics during melt compounding [1]. Studies have shown that PP-g-MAH addition can increase elongation at break of PP/PA blends twentyfold (from 27% to 570%) and significantly improve impact strength [3]. However, the final mechanical balance depends on PP-g-MAH loading and base resin selection; overdosing may introduce brittleness from the grafted phase.

Co-Grafted HDPE/PP Blend Systems Where PP-g-MAH Alone Is Insufficient

When PP-g-MAH's extreme brittleness and melt instability are unacceptable, co-grafting MAH onto a pre-formed HDPE/PP (50/50) blend offers a superior alternative. The co-grafted blend retains an MFI of ~13.8 g/10 min (vs. 64.3 for PP-g-MAH alone) and achieves significantly better overall mechanical properties than the neat HDPE/PP blend due to in-situ compatibilization [1]. This scenario defines the boundary condition for PP-g-MAH procurement: if the application demands both polarity and mechanical robustness, neat PP-g-MAH should be replaced by a co-grafted HDPE/PP-MAH system [1].

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